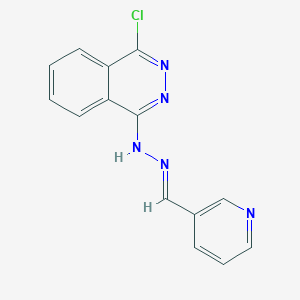

nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound that is part of a collection of rare and unique chemicals . It is used by early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves the reaction of nicotinaldehydes with aminocrotonoates in the presence of p-TsOH at room temperature . This reaction is a variation of the imine forming reaction .Molecular Structure Analysis

The molecular structure of this compound involves rotation of the fragments about the C-N and N-N bonds . The amino nitrogen atom is pyramidal . Protonation of the hydrazone leads to the formation of a three-ring cation .Chemical Reactions Analysis

The chemical reactions involving this compound include the Wolff-Kishner reduction . This reaction involves the conversion of aldehydes and ketones to a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Applications De Recherche Scientifique

Synthesis and Characterization

- A study described the synthesis of a hydrazone ligand and its metal complexes, characterized by various analytical techniques. These complexes were evaluated for their antimicrobial activities, showcasing the potential of such compounds in medicinal chemistry (El-Sherif et al., 2012).

Supramolecular Assembly and Solid-State Studies

- Research on phthalazinylhydrazones, their chloride salts, and triazolophthalazines has contributed to understanding the role of the nitro group in solid-state molecular self-assembly. These studies provide insights into hydrogen and non-hydrogen bonding intermolecular interactions, influencing the material's physical properties (Trzesowska-Kruszynska, 2015).

Chemical Properties and Reactivity

- An in-depth analysis of tautomerism in substituted salicylaldehyde and 2-diphenylphosphinebenzaldehyde 1′-phthalazinylhydrazones was conducted through X-ray crystallography and quantum chemical modeling. This research provides valuable data on the stability and chemical reactivity of these compounds, important for designing new materials and pharmaceuticals (Levchenkov et al., 2013).

Biotechnological Applications

- A study on nitrile hydratase (NHase) highlighted its use in the industrial production of important chemicals such as acrylamide and nicotinamide. This research underscores the enzyme's potential in biotransformation and bioremediation applications, demonstrating the versatility of hydrazone derivatives in industrial biotechnology (Kobayashi & Shimizu, 1998).

Herbicidal Activity

- Exploration of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for novel natural-product-based herbicides revealed that some compounds exhibit excellent herbicidal activity. This research suggests the potential agricultural applications of nicotinamide derivatives, paving the way for developing new herbicides (Yu et al., 2021).

Mécanisme D'action

Target of Action

Nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone is a complex compound with multiple potential targets. It has been found to have significant antileishmanial activity against the Leishmania braziliensis parasite . This suggests that the compound’s primary targets may be specific proteins or enzymes within this parasite.

Mode of Action

It has been suggested that oxidative stress could be a possible mode of action . This means that the compound might interact with its targets by inducing oxidative stress, leading to damage or death of the parasite cells.

Result of Action

The result of this compound’s action is the inhibition of the growth of Leishmania braziliensis, a parasite responsible for cutaneous leishmaniasis . This inhibition is likely due to the compound’s induction of oxidative stress within the parasite cells, leading to their damage or death.

Orientations Futures

The future directions for research on nicotinaldehyde (4-chloro-1-phthalazinyl)hydrazone could involve further exploration of its anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . Further studies could also explore its potential applications in pharmaceuticals and agrochemical fields .

Propriétés

IUPAC Name |

4-chloro-N-[(E)-pyridin-3-ylmethylideneamino]phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5/c15-13-11-5-1-2-6-12(11)14(20-18-13)19-17-9-10-4-3-7-16-8-10/h1-9H,(H,19,20)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDMERSRRLQWIV-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)NN=CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NN=C2Cl)N/N=C/C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5562906.png)

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}valine](/img/structure/B5562946.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)